

acoziborole vs fexinidazole efficacy comparison

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Compound Focus: Acoziborole

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Acoziborole vs. Fexinidazole at a Glance

Feature	Acoziborole	Fexinidazole
Drug Class	Benzoxaborole [1]	Nitroimidazole [2]
Approval Status	Clinical trials completed; not yet approved for widespread use (as of 2025) [3]	Approved for medical use (2018 in EU, 2021 in US) [2]
Dosage Regimen	Single oral dose (960 mg) [4] [5]	10-day oral regimen (once daily) [2] [6]
Efficacy (Late-Stage g-HAT)	95.2% success rate at 18 months [5]	91% effective in pivotal trials; a 2025 study reported 93.1% effectiveness [2] [6]
Efficacy (Early-Stage g-HAT)	100% success rate at 18 months [5]	Effective for first-stage disease [2]
Key Advantages	Single-dose enables "screen-and-treat"; no hospitalization; no need for lumbar puncture for staging [7] [4] [5]	First all-oral treatment for both stages; already approved and in use [2] [6]
Common Side Effects	Mild to moderate; most common were pyrexia and asthenia [5]	Nausea, vomiting, headache, trouble sleeping [2]

Feature	Acoziborole	Fexinidazole
Role in Elimination	Holds major promise for interrupting transmission due to simplified logistics [7] [4] [5]	A "game-changer" that improved treatment options, facilitating control efforts [3]

Experimental Data and Clinical Trial Details

The comparative data comes from robust clinical studies designed to meet regulatory standards.

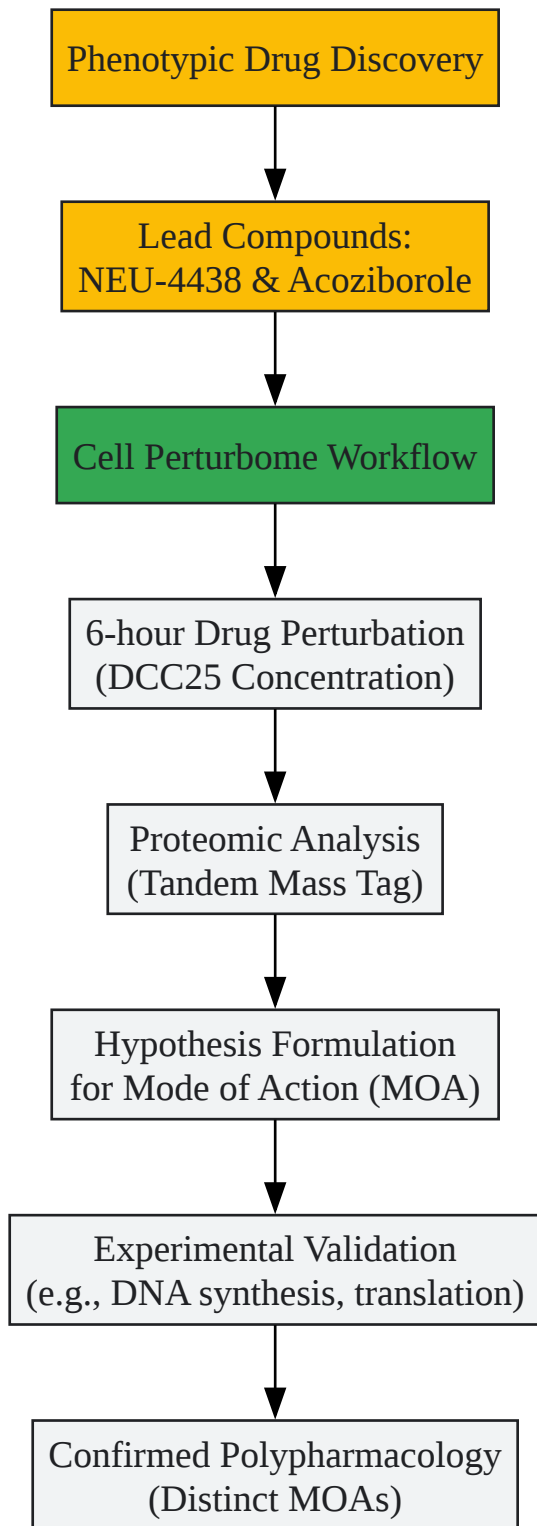
- **Acoziborole Trial (NCT03087955):** This pivotal Phase II/III study was a multicenter, open-label, single-arm trial. A single 960 mg oral dose was administered to 208 patients (167 with late-stage and 41 with early/intermediate-stage g-HAT). The primary efficacy endpoint was treatment success at 18 months, assessed in the modified intention-to-treat (mITT) population [5].
- **Fexinidazole Evidence:** Its efficacy is established through earlier pivotal trials where it was found to be 91% effective. A more recent Phase IIIb prospective cohort study from 2025, which included patients in more real-world conditions (including some outpatients and pregnant women), confirmed its effectiveness and safety, showing a 93.1% success rate at 18 months [2] [6].

Mechanisms of Action

The two drugs belong to different chemical classes and have distinct mechanisms for killing the trypanosome parasite.

- **Fexinidazole:** This drug is a **prodrug**. It is taken up by the parasite and activated by parasite-specific enzymes into cytotoxic metabolites (fexinidazole sulfoxide and sulfone). These metabolites are believed to cause widespread damage to the parasite's DNA, RNA, and proteins, leading to its death [2] [1].
- **Acoziborole:** As a benzoxaborole, its mode of action is different. Research suggests it inhibits mRNA maturation in the parasite. Early hypotheses pointed to the **CPSF3 protein** as the target, but recent proteomic "perturbome" studies indicate its action is more complex. Treatment with **acoziborole** leads to the destabilization of multiple proteins, including CPSF3, and inhibits crucial processes like protein translation and endocytosis, ultimately killing the parasite [8] [1].

The diagram below illustrates the workflow of the proteomic perturbation study that helped elucidate the different modes of action for these two drugs.



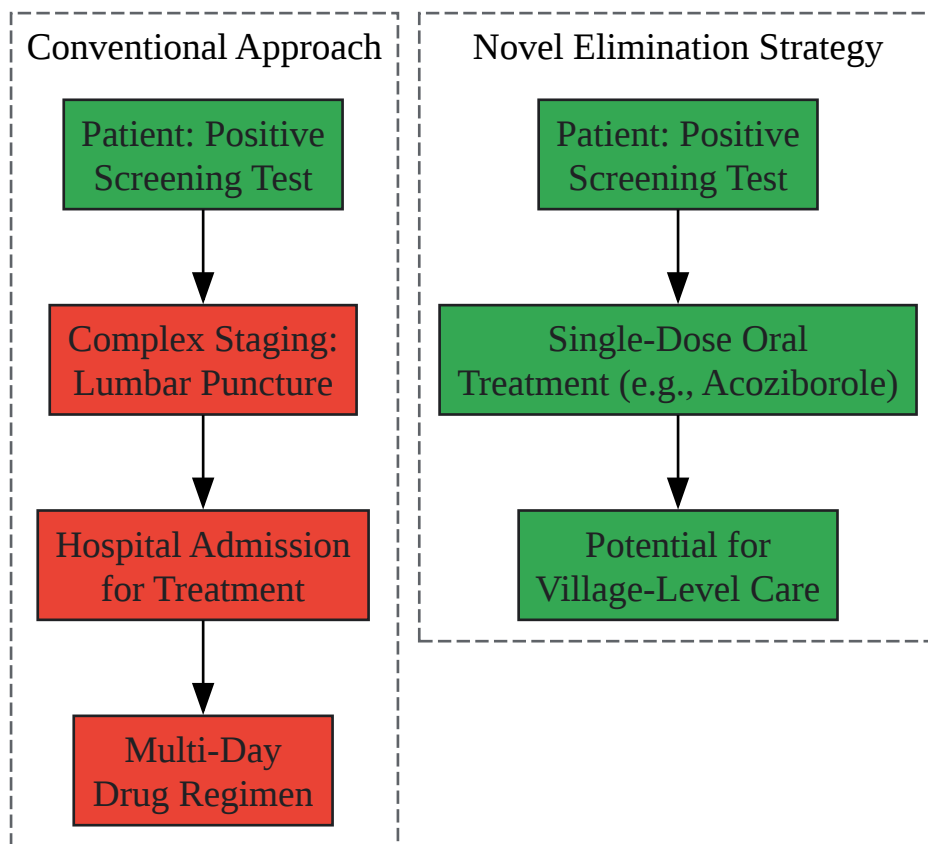
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Implications for Treatment and Elimination

The different properties of these drugs have a direct impact on how they are used in the field and their potential to help eliminate the disease.

- **Treatment Simplicity and Accessibility:** **Acoziborole**'s single-dose regimen is a significant logistical advantage. It eliminates the need for supervised 10-day treatment, potentially allows for treatment immediately after a positive screening test without complex confirmation, and removes the requirement for hospitalization, making it ideal for remote areas [7] [4].
- **The Path to Elimination:** The World Health Organization aims to interrupt g-HAT transmission by 2030. The simplicity of **acoziborole** is central to new strategies like the **STROGHAT study**, which is evaluating whether treating all seropositive individuals (even without parasitological confirmation) with **acoziborole** can eliminate the human reservoir of the parasite in a region [7].

The following chart contrasts the patient journey and health system burden between the conventional approach and one enabled by a single-dose oral therapy.



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Conclusion

For researchers and drug development professionals, the key distinction lies in the strategic application of these drugs:

- **Fexinidazole** was the groundbreaking first all-oral treatment that moved the field away from toxic and complex regimens. It is a proven, effective tool currently in use [2] [6].
- **Acoziborole** represents the next evolutionary step, a **single-dose therapy** with comparable efficacy. Its primary advantage is operational, potentially enabling a "screen-and-treat" paradigm that could be crucial for achieving the final interruption of g-HAT transmission [7] [5].

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